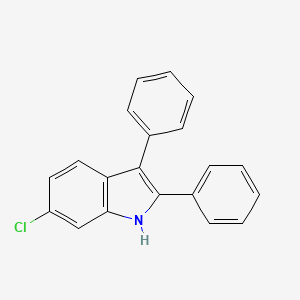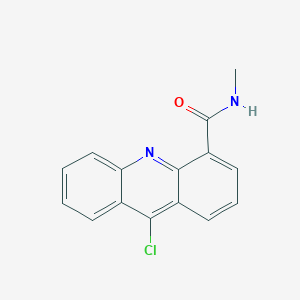
9-Chloro-N-methylacridine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-Chloro-N-methylacridine-4-carboxamide is a heterocyclic aromatic compound with the molecular formula C₁₅H₁₁ClN₂O.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9-Chloro-N-methylacridine-4-carboxamide typically involves the chlorination of N-methylacridine-4-carboxamide. The reaction is carried out under controlled conditions to ensure the selective chlorination at the 9th position of the acridine ring. Common reagents used in this process include thionyl chloride (SOCl₂) and phosphorus pentachloride (PCl₅) .
Industrial Production Methods: While specific industrial production methods are not widely documented, the synthesis process in a laboratory setting can be scaled up for industrial purposes. This involves optimizing reaction conditions, such as temperature, pressure, and reagent concentrations, to achieve higher yields and purity .
Chemical Reactions Analysis
Types of Reactions: 9-Chloro-N-methylacridine-4-carboxamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 9th position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium amide (NaNH₂) or thiourea can be used for substitution reactions.
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted acridine derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound .
Scientific Research Applications
9-Chloro-N-methylacridine-4-carboxamide has several applications in scientific research, including:
Chemistry: It is used as a building block for synthesizing more complex heterocyclic compounds.
Biology: The compound is studied for its potential interactions with biological macromolecules, such as DNA and proteins.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the field of oncology.
Industry: It is used in the development of dyes and pigments due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 9-Chloro-N-methylacridine-4-carboxamide involves its interaction with specific molecular targets. The compound can intercalate into DNA, disrupting the normal function of the DNA molecule. This can lead to the inhibition of DNA replication and transcription, making it a potential candidate for anticancer research .
Comparison with Similar Compounds
Acridine: A parent compound of 9-Chloro-N-methylacridine-4-carboxamide, known for its use in dye production and as an antiseptic.
9-Aminoacridine: Another derivative of acridine, used as an antiseptic and in fluorescence microscopy.
N-Methylacridine-4-carboxamide: A precursor in the synthesis of this compound.
Uniqueness: this compound is unique due to the presence of the chlorine atom at the 9th position, which imparts distinct chemical properties and reactivity compared to other acridine derivatives. This makes it particularly valuable in research settings for studying specific chemical and biological interactions .
Properties
CAS No. |
63178-97-2 |
|---|---|
Molecular Formula |
C15H11ClN2O |
Molecular Weight |
270.71 g/mol |
IUPAC Name |
9-chloro-N-methylacridine-4-carboxamide |
InChI |
InChI=1S/C15H11ClN2O/c1-17-15(19)11-7-4-6-10-13(16)9-5-2-3-8-12(9)18-14(10)11/h2-8H,1H3,(H,17,19) |
InChI Key |
KSBPWZXEQBMZOC-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)C1=CC=CC2=C(C3=CC=CC=C3N=C21)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


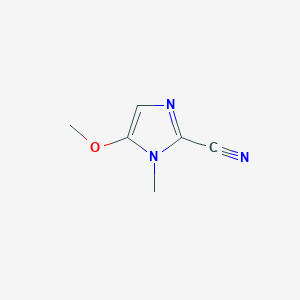




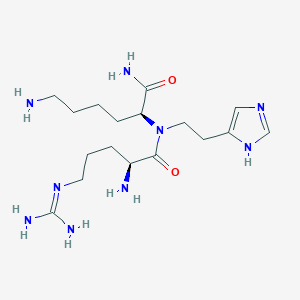
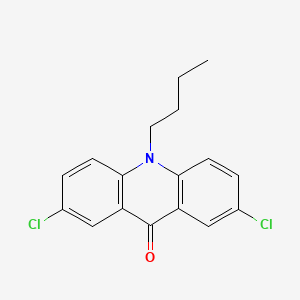
![9-Bromo-7-methyl-2-(pyridin-4-yl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12924501.png)

![Ethyl {3-[(acridin-9-yl)amino]phenyl}carbamate](/img/structure/B12924512.png)
![N-{5-[(Benzenesulfonyl)amino]-1,3,4-thiadiazol-2-yl}acetamide](/img/structure/B12924522.png)
![Benzamide, N-[5-[(6-chloro-3-pyridinyl)methyl]-1,3,4-thiadiazol-2-yl]-](/img/structure/B12924523.png)
![3-(Pyridin-4-yl)-3H-[1,2,3]triazolo[4,5-b]pyridine](/img/structure/B12924531.png)
